Physical and chemical properties of 1-(5-Methoxypyridin-2-yl)ethan-1-amine
Physical and chemical properties of 1-(5-Methoxypyridin-2-yl)ethan-1-amine
An In-depth Technical Guide to the Physicochemical Properties of 1-(5-Methoxypyridin-2-yl)ethan-1-amine
Abstract
1-(5-Methoxypyridin-2-yl)ethan-1-amine is a heterocyclic amine that serves as a crucial building block in medicinal chemistry and drug development. Its structure, featuring a methoxy-substituted pyridine ring coupled with a chiral ethylamine side chain, presents a versatile scaffold for synthesizing novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, tailored for researchers, scientists, and drug development professionals. It consolidates essential data on its molecular structure, physicochemical characteristics, reactivity, and safety protocols, offering field-proven insights to guide its effective use in a laboratory setting.
Introduction: The Role of Aminopyridines in Modern Drug Discovery
The aminopyridine scaffold is a privileged structure in medicinal chemistry, valued for its ability to form key hydrogen bonds and participate in various biological interactions. These structures are integral to numerous approved drugs and clinical candidates targeting a wide array of diseases. The inclusion of a methoxy group and an ethylamine side chain, as seen in 1-(5-Methoxypyridin-2-yl)ethan-1-amine, further functionalizes the core, allowing for fine-tuning of properties like solubility, metabolic stability, and target affinity. The utility of aminopyridine derivatives as key intermediates in the synthesis of pharmaceuticals makes a thorough understanding of their properties essential for any research endeavor in this field.[1][2]
Molecular Structure and Identification
A precise understanding of a compound's structure and its identifiers is the foundation of all subsequent research and development activities.
Chemical Structure
The molecular architecture of 1-(5-Methoxypyridin-2-yl)ethan-1-amine consists of a pyridine ring substituted with a methoxy group at the 5-position and an aminoethyl group at the 2-position. The presence of a stereocenter at the carbon atom adjacent to the amine group means the compound can exist as (R) and (S) enantiomers.
Caption: 2D structure of 1-(5-Methoxypyridin-2-yl)ethan-1-amine.
Chemical Identifiers
For unambiguous identification and data retrieval, the following identifiers are used for this compound and its common forms.
| Identifier | Value | Source(s) |
| IUPAC Name | 1-(5-methoxypyridin-2-yl)ethan-1-amine | [3][4] |
| Molecular Formula | C₈H₁₂N₂O | [3][4] |
| Molecular Weight | 152.20 g/mol | [3] |
| CAS Number | 953780-25-1 ((R)-enantiomer) | [3] |
| 1803594-91-3 (dihydrochloride salt) | [5] | |
| SMILES | CC(C1=NC=C(C=C1)OC)N | [4] |
| InChIKey | XFPSDYRFLSUNKD-UHFFFAOYSA-N | [4] |
Physical Properties
The physical properties of a compound dictate its handling, formulation, and pharmacokinetic behavior.
Summary of Physicochemical Data
The following table summarizes the key experimentally determined and predicted physical properties.
| Property | Value | Method/Note | Source(s) |
| Melting Point | 54 - 58 °C (129 - 136 °F) | Literature | |
| Boiling Point | 204 - 210 °C (399 - 410 °F) | Literature | |
| XlogP | 0.1 | Predicted | [4] |
Field-Proven Insights
The moderate melting point indicates that the compound is a solid at room temperature, which simplifies handling and weighing operations compared to volatile liquids. Its low predicted octanol-water partition coefficient (XlogP) of 0.1 suggests a degree of hydrophilicity, which is a desirable trait for achieving aqueous solubility in biological assays and potential drug formulations.[4] However, this must be balanced against the need for membrane permeability, a critical factor in drug absorption.
Chemical and Spectroscopic Properties
Reactivity and Stability
1-(5-Methoxypyridin-2-yl)ethan-1-amine exhibits reactivity characteristic of a primary amine and a pyridine derivative.
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Basicity: The primary amine group is basic and will readily react with acids to form ammonium salts, such as the commercially available dihydrochloride salt.[5] This property is often exploited to improve the solubility and crystallinity of amine-containing compounds.
-
Nucleophilicity: The lone pair of electrons on the primary amine makes it a potent nucleophile, susceptible to acylation, alkylation, and other bond-forming reactions crucial for synthetic elaboration.
-
Thermal Stability: While stable under standard conditions, it can form explosive mixtures with air upon intense heating. A critical temperature range is considered to be approximately 15 Kelvin below the flash point.
Spectroscopic Characterization Workflow
Caption: Standard analytical workflow for structural elucidation.
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¹H NMR: One would expect to see distinct signals corresponding to the methoxy protons (a singlet), the aromatic protons on the pyridine ring (three distinct signals), and the protons of the ethylamine side chain (a quartet and a doublet), along with a broad singlet for the -NH₂ protons.
-
¹³C NMR: The spectrum should show eight distinct carbon signals, corresponding to the two methyl groups, the five carbons of the pyridine ring, and the methine carbon of the side chain.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine, C-H stretching for the aromatic and aliphatic groups, C=N and C=C stretching from the pyridine ring, and C-O stretching from the methoxy group.
-
Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula. The predicted m/z for the protonated molecule [M+H]⁺ is 153.10224.[4]
Safety, Handling, and Storage
Given its hazardous properties, adherence to strict safety protocols is mandatory when working with this compound.
GHS Hazard Identification
1-(5-Methoxypyridin-2-yl)ethan-1-amine is classified with significant hazards:
-
Acute Toxicity (Oral), Category 3 (H301: Toxic if swallowed)
-
Acute Toxicity (Dermal), Category 3 (H311: Toxic in contact with skin)
-
Skin Corrosion, Category 1A (H314: Causes severe skin burns and eye damage)
-
Hazardous to the Aquatic Environment (Chronic), Category 3 (H412: Harmful to aquatic life with long lasting effects)
The signal word for this compound is "Danger" .
Self-Validating Safe Handling Protocol
This protocol is designed as a self-validating system, where each step builds upon the last to ensure comprehensive protection. The causality is clear: engineering controls reduce exposure, PPE protects the user from residual risk, and procedural steps minimize accidental release.
Caption: A multi-layered workflow for safely handling the compound.
-
Personal Protective Equipment (PPE): Wear protective gloves, flame-retardant protective clothing, and eye/face protection at all times.[6]
-
Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6]
-
First Aid: In case of contact, immediately take off all contaminated clothing and rinse the affected area with water. For eye contact, rinse cautiously with water for several minutes. If swallowed or inhaled, seek immediate medical attention.[4]
Storage and Disposal
-
Storage: Store in a cool, dry place with the container tightly closed to prevent moisture absorption and degradation.[6][7]
-
Disposal: Dispose of the material as hazardous waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains, as it is harmful to aquatic life.
Conclusion
1-(5-Methoxypyridin-2-yl)ethan-1-amine is a valuable synthetic intermediate with well-defined, albeit hazardous, properties. Its character as a solid with moderate hydrophilicity makes it a tractable starting point for complex synthetic campaigns. A comprehensive understanding of its physical data, coupled with a rigorous adherence to the safety and handling protocols outlined in this guide, will enable researchers to leverage its full potential in the discovery and development of novel therapeutics.
References
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET for 1-(5-Methoxypyridin-2-yl)ethanamine.
- KISHIDA CHEMICAL CO., LTD. (2023, May 8). Safety Data Sheet for 2-(6-Methoxypyridin-2-yl)propan-2-amine.
- Advanced ChemBlocks. (2026, February 7). (R)-1-(5-methoxypyridin-2-yl)ethan-1-amine.
- PubChemLite. 1-(5-methoxypyridin-2-yl)ethan-1-amine dihydrochloride.
- Scafell Organics. (2023, March 13). 1-(5-methoxypyridin-2-yl)
- Angene Chemical. (2021, May 1). Safety Data Sheet for 2-(Prop-1-en-2-yl)pyridine.
- TCI Chemicals. (2024, December 17).
- Chem-Impex. 1-(5-Methylpyridin-2-yl)ethylamine.
- ChemicalRegister. 1-(5-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride (CAS No. 1803594-91-3) Suppliers.
- PMC. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.
- ChemScene. 1-(6-Methoxypyridin-3-yl)ethan-1-amine.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-1-(5-methoxypyridin-2-yl)ethan-1-amine 97% | CAS: 953780-25-1 | AChemBlock [achemblock.com]
- 4. PubChemLite - 1-(5-methoxypyridin-2-yl)ethan-1-amine dihydrochloride (C8H12N2O) [pubchemlite.lcsb.uni.lu]
- 5. 1-(5-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride (CAS No. 1803594-91-3) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. tcichemicals.com [tcichemicals.com]
